4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5NO4 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-oxopyrano[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO4/c11-6-3-7(9(12)13)14-8-4-10-2-1-5(6)8/h1-4H,(H,12,13) |
InChI Key |
PQYYMLRFQVGPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with suitable aldehydes and ketones can lead to the formation of the desired pyrano[2,3-c]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Industrial Relevance
- Pyrrolo-pyridines : Demonstrated utility as pro-apoptotic agents in cancer therapy (e.g., Bcl-xL inhibitors) .
- Furo-pyridines : Used as intermediates in heterocyclic synthesis due to their stability and solubility .
- Pyrimidine-carboxylic acids : Industrial relevance in agrochemicals and polymers, as indicated by safety data sheets .
Biological Activity
4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities. The compound features a fused pyridine and pyran ring system, which contributes to its diverse pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
The molecular formula of this compound is , with a molecular weight of 191.14 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C9H5NO4 |
| Molecular Weight | 191.14 g/mol |
| IUPAC Name | 4-oxopyrano[2,3-c]pyridine-2-carboxylic acid |
| InChI Key | PQYYMLRFQVGPBZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various biological molecules. It has been shown to inhibit specific enzymes and modulate receptor activity, influencing metabolic pathways and signal transduction processes. The compound's ability to fit into active sites of enzymes allows it to inhibit or enhance their activity effectively.
Antitumor Activity
Recent studies have demonstrated that derivatives of 4-oxo-4H-pyrano[2,3-c]pyridine exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown promising results against human colorectal cancer cell lines (HCT-116), with some derivatives inducing apoptosis through caspase activation and downregulating cyclin-dependent kinase 2 (CDK2) expression .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Some derivatives demonstrated effectiveness against Gram-positive bacteria, exhibiting lower IC50 values than conventional antibiotics like ampicillin . This suggests that modifications to the pyrano-pyridine structure can enhance antibacterial efficacy.
Antioxidant Activity
In addition to its antibacterial and antitumor properties, the compound exhibits antioxidant activity. Studies indicate that certain derivatives possess strong DPPH scavenging abilities, making them potential candidates for further development as antioxidant agents .
Case Studies and Research Findings
- Antitumor Efficacy : A study focused on the antiproliferative effects of various derivatives on HCT-116 cells revealed that compounds with specific functional groups significantly reduced cell viability, indicating a structure-activity relationship that favors antitumor activity .
- Molecular Docking Studies : Research employing molecular docking simulations has identified binding affinities of these compounds to CDK2, suggesting their potential as therapeutic agents in cancer treatment .
- Comparative Analysis : Compared to similar compounds like 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, the unique fused ring system of 4-oxo-4H-pyrano[2,3-c]pyridine enhances its biological profile, making it a valuable candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
